2,4-Difluoronicotinaldehyde

Vue d'ensemble

Description

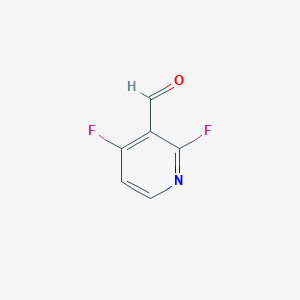

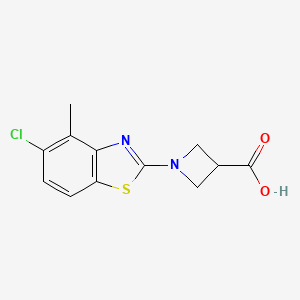

2,4-Difluoronicotinaldehyde is an organic compound with the molecular formula C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoronicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further details about its structure, such as bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Applications De Recherche Scientifique

Fluorination in Organic Synthesis

Fluorine atoms are increasingly being introduced into organic molecules due to their significant roles in life science and materials science. Difluoromethyl and monofluoromethyl groups, similar to 2,4-Difluoronicotinaldehyde, enhance the properties of target molecules. Various CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed, demonstrating the utility of these groups in synthetic design (Hu, Zhang, & Wang, 2009).

Chemical Sensing and Detection

Innovative applications in chemical sensing and detection have been explored with compounds structurally related to 2,4-Difluoronicotinaldehyde. For example, heteroaryl-substituted air-tolerant diphosphacyclobutane-2,4-diyls have been used effectively for capturing hydrogen fluoride, indicating potential applications for the detection of HF and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).

Fluorinated Compounds in Molecular Sensing

Fluorinated compounds, such as those based on 2,4-Difluoronicotinaldehyde, have been utilized in molecular sensors and photosensitizers for solar cells. BF2-based fluorophores, including BODIPY and BOPHY, exhibit features like high quantum yields, fine-tuned absorption, and emission spectra, demonstrating the potential of fluorinated compounds in diverse research areas (Bismillah & Aprahamian, 2021).

Environmental Remediation

The removal of toxic pollutants like 2,4-dichlorophenol from wastewater using immobilized enzymes has been studied. This research showcases the potential of enzyme-based systems for the removal of hazardous substances, providing insights into the environmental applications of fluorine-containing compounds (Wang et al., 2015).

Safety And Hazards

While specific safety data for 2,4-Difluoronicotinaldehyde is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This often includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .

Propriétés

IUPAC Name |

2,4-difluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEBQLYVUCEZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719188 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoronicotinaldehyde | |

CAS RN |

1227564-60-4 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)